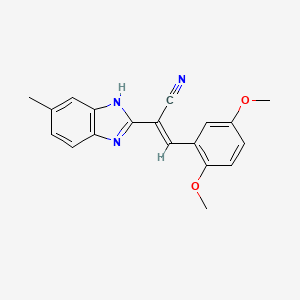![molecular formula C21H25N3O4 B5367629 N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5367629.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide, also known as ADP, is a chemical compound that has been extensively studied for its potential therapeutic applications. ADP belongs to the family of benzamides, which are known for their ability to interact with dopamine receptors in the brain.
Mecanismo De Acción
The mechanism of action of N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide is not fully understood, but it is believed to interact with dopamine receptors in the brain. This compound has been shown to have a high affinity for the D2 and D3 dopamine receptors, which are involved in the regulation of movement, motivation, and reward. This compound may also interact with other neurotransmitter systems, such as the serotonin and glutamate systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human studies. In animal models, this compound has been shown to reduce oxidative stress, inflammation, and cell death in the brain. This compound has also been shown to improve cognitive function and reduce drug-seeking behavior in animal models of addiction. In human studies, this compound has been shown to improve motor symptoms and cognitive function in patients with Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments, including its high affinity for dopamine receptors, its neuroprotective effects, and its potential therapeutic applications in several areas. However, this compound also has several limitations, including its low solubility in water, its potential toxicity at high doses, and its limited availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide, including the development of new synthesis methods to improve the purity and yield of the compound, the investigation of its potential therapeutic applications in other areas, such as depression and anxiety, and the exploration of its interactions with other neurotransmitter systems. Further research is also needed to determine the optimal dosage and administration route for this compound in humans, as well as its long-term safety and efficacy.
Métodos De Síntesis
The synthesis of N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide involves several steps, including the reaction between 3,5-dimethoxybenzoic acid and acetic anhydride to form 3,5-dimethoxybenzoyl acetate. The intermediate product is then reacted with piperazine to form the final product, this compound. The purity of the compound can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In schizophrenia, this compound has been studied for its ability to modulate dopamine receptors and improve cognitive function. In drug addiction, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms by modulating the dopamine reward pathway.
Propiedades
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15(25)23-8-10-24(11-9-23)20-7-5-4-6-19(20)22-21(26)16-12-17(27-2)14-18(13-16)28-3/h4-7,12-14H,8-11H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQOLPDDIANPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5367547.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5367554.png)
![5-bromo-2-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5367572.png)
![N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide](/img/structure/B5367576.png)
![methyl 4-({[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5367588.png)
![7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5367590.png)
![4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole](/img/structure/B5367593.png)
![N-(2-cyclopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-N'-3-pyridinyl-1,3-propanediamine dihydrochloride](/img/structure/B5367605.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5367609.png)

![isopropyl 4-[(butylsulfonyl)amino]benzoate](/img/structure/B5367626.png)
![isopropyl 2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5367636.png)
![ethyl 4-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5367642.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]propanamide](/img/structure/B5367647.png)